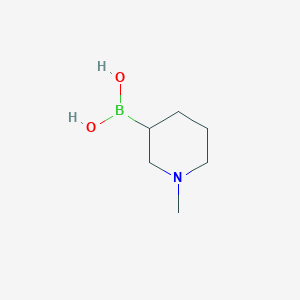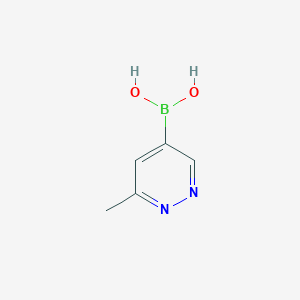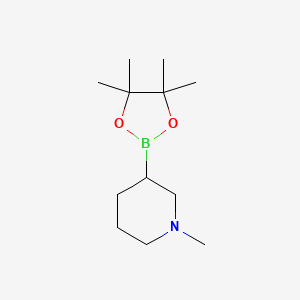
1-Methyl-piperidine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-piperidine-3-boronic acid is an organoboron compound that features a piperidine ring substituted with a boronic acid group at the 3-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, where a boron-hydrogen bond is added across the carbon-carbon multiple bond to form the corresponding boronic acid . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its applications in various industries.
化学反応の分析
Types of Reactions: 1-Methyl-piperidine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
1-Methyl-piperidine-3-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-piperidine-3-boronic acid involves its ability to form reversible covalent bonds with biological molecules, such as enzymes. This interaction can inhibit enzyme activity, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors . The boronic acid group interacts with hydroxyl groups in the active site of enzymes, leading to the formation of stable complexes that block enzyme function .
類似化合物との比較
Piperidine-3-boronic acid: Lacks the methyl group at the 1-position, which can influence its reactivity and applications.
1-Methyl-piperidine-4-boronic acid: The boronic acid group is at the 4-position instead of the 3-position, affecting its chemical behavior.
Pyridine-3-boronic acid: Contains a pyridine ring instead of a piperidine ring, leading to different electronic properties and reactivity.
Uniqueness: 1-Methyl-piperidine-3-boronic acid is unique due to the presence of both a methyl group and a boronic acid group on the piperidine ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block in organic synthesis .
特性
IUPAC Name |
(1-methylpiperidin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO2/c1-8-4-2-3-6(5-8)7(9)10/h6,9-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXQDWDJOYNJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN(C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo-[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B8187861.png)


![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187891.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187899.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid](/img/structure/B8187902.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester](/img/structure/B8187907.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8187920.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B8187921.png)




